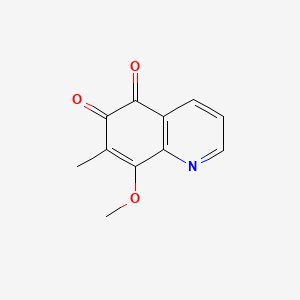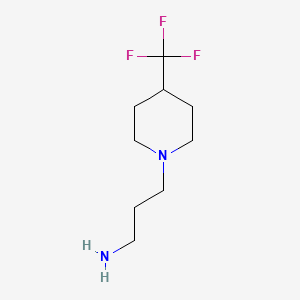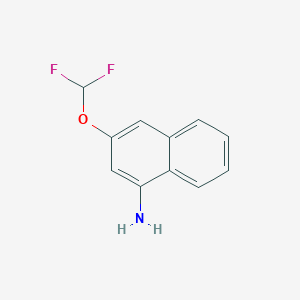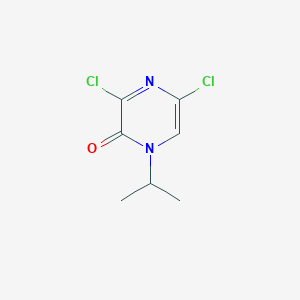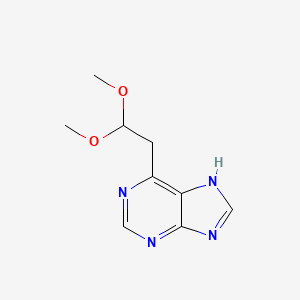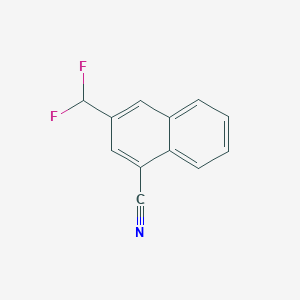
1-Cyano-3-(difluoromethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-3-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-(difluoromethyl)naphthalene typically involves the introduction of the cyano and difluoromethyl groups onto the naphthalene ring. One common method is the reaction of 1-bromo-3-(difluoromethyl)naphthalene with a cyanide source under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable.
化学反应分析
Types of Reactions: 1-Cyano-3-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学研究应用
1-Cyano-3-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cyano-3-(difluoromethyl)naphthalene involves its interaction with molecular targets through its cyano and difluoromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and other biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .
相似化合物的比较
1-Cyanonaphthalene: Similar structure but lacks the difluoromethyl group.
3-(Difluoromethyl)naphthalene: Similar structure but lacks the cyano group.
1-Cyano-2-(difluoromethyl)naphthalene: Similar structure with different positioning of the functional groups.
Uniqueness: 1-Cyano-3-(difluoromethyl)naphthalene is unique due to the presence of both cyano and difluoromethyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
属性
分子式 |
C12H7F2N |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
3-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-6,12H |
InChI 键 |
KDZMKQZNOLXSRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)

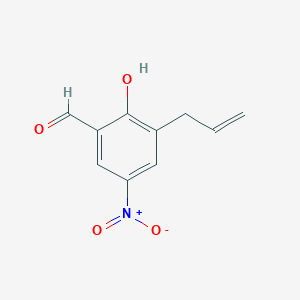

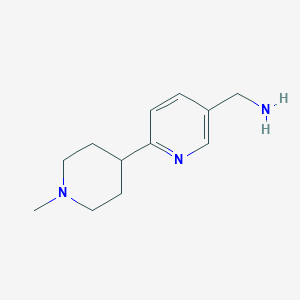
![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)
![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
